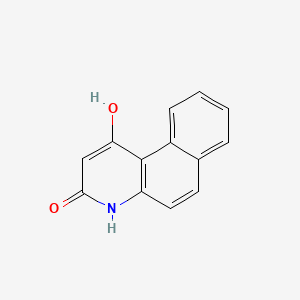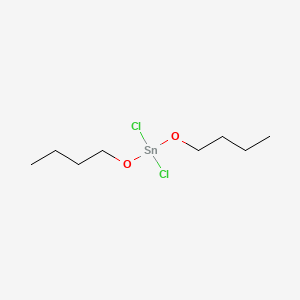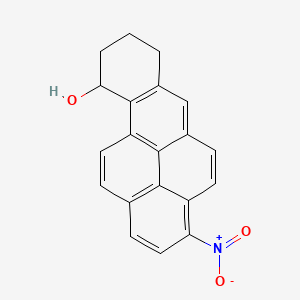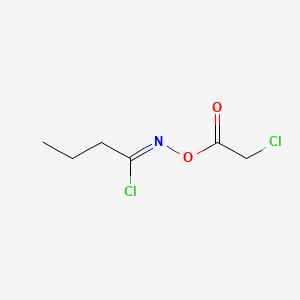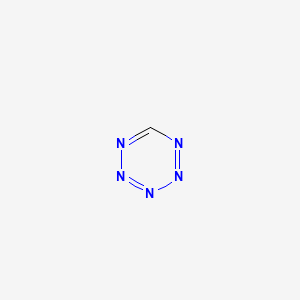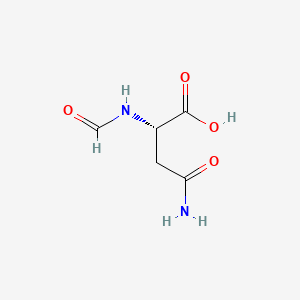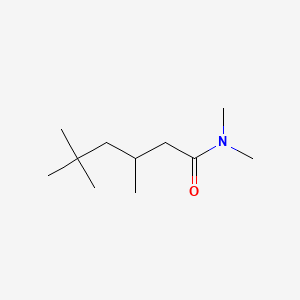
N,N,3,5,5-Pentamethylhexanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N,3,5,5-Pentamethylhexanamide: is an organic compound with the molecular formula C11H23NO. It is a tertiary amide, characterized by the presence of a nitrogen atom bonded to three alkyl groups. This compound is known for its unique structural features, which include multiple methyl groups attached to the hexanamide backbone .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N,N,3,5,5-Pentamethylhexanamide typically involves the reaction of 3,5,5-trimethylhexanoic acid with an amine under dehydrating conditions. Common reagents used in this process include thionyl chloride or oxalyl chloride to activate the carboxylic acid, followed by the addition of the amine to form the amide bond .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the amide formation .
Analyse Chemischer Reaktionen
Types of Reactions: N,N,3,5,5-Pentamethylhexanamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The amide group can participate in nucleophilic substitution reactions, where the nitrogen atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can be used to facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary or secondary amines .
Wissenschaftliche Forschungsanwendungen
N,N,3,5,5-Pentamethylhexanamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules.
Biology: This compound can be used in the study of enzyme-substrate interactions and as a model compound in biochemical assays.
Medicine: Research into its potential therapeutic applications includes its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products
Wirkmechanismus
The mechanism of action of N,N,3,5,5-Pentamethylhexanamide involves its interaction with specific molecular targets. The amide group can form hydrogen bonds with enzymes or receptors, influencing their activity. The multiple methyl groups may also affect the compound’s hydrophobic interactions, enhancing its binding affinity to certain proteins or membranes .
Vergleich Mit ähnlichen Verbindungen
- N,N-Dimethylhexanamide
- N,N-Diethylhexanamide
- N,N-Dipropylhexanamide
Comparison: N,N,3,5,5-Pentamethylhexanamide is unique due to its multiple methyl groups, which confer distinct steric and electronic properties. These features can influence its reactivity and interactions compared to other amides with fewer or different alkyl groups .
Eigenschaften
CAS-Nummer |
80480-32-6 |
|---|---|
Molekularformel |
C11H23NO |
Molekulargewicht |
185.31 g/mol |
IUPAC-Name |
N,N,3,5,5-pentamethylhexanamide |
InChI |
InChI=1S/C11H23NO/c1-9(8-11(2,3)4)7-10(13)12(5)6/h9H,7-8H2,1-6H3 |
InChI-Schlüssel |
DPBOCZZMRUVIDT-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CC(=O)N(C)C)CC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


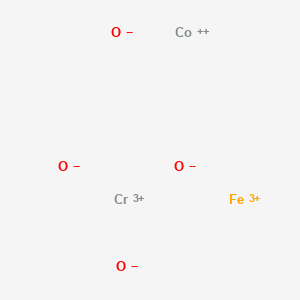
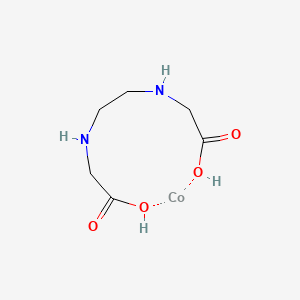
![11-Methyl[1]benzothiopyrano[4,3-b]indol-11-ium perchlorate](/img/structure/B12649765.png)
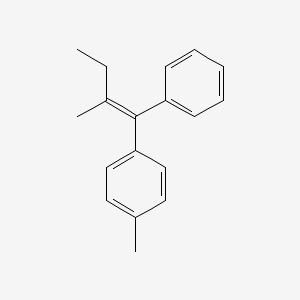
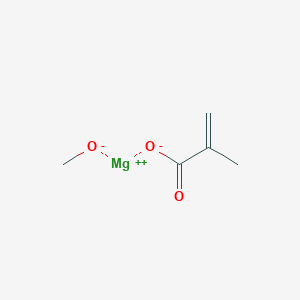
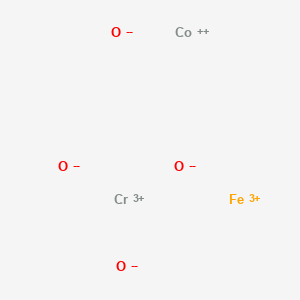
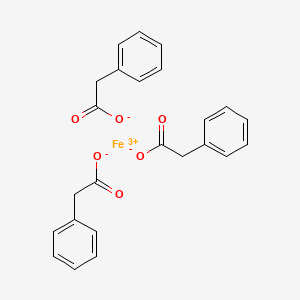
![1-(3-Chloropropyl)-1-azaspiro[4.5]decane;hydrochloride](/img/structure/B12649788.png)
